Elzasonan metabolite M5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

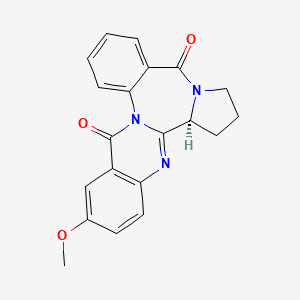

Elzasonan metabolite M5 is a compound derived from the metabolism of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder and other neurological conditions .

Preparation Methods

The preparation of Elzasonan metabolite M5 involves the metabolic transformation of Elzasonan in the human body. Elzasonan undergoes extensive metabolism, primarily through aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation

Chemical Reactions Analysis

Elzasonan metabolite M5 undergoes various chemical reactions, including:

Oxidation: Aromatic hydroxylation of the benzylidene moiety.

Reduction: Not commonly reported for this metabolite.

Substitution: N-demethylation and N-oxidation at the piperazine ring.

Common Reagents and Conditions: The metabolic reactions involve enzymes such as cytochrome P450 (CYP3A4 and CYP2C8) and liver microsomes.

Major Products: The major products formed from these reactions include 5-hydroxyelzasonan (M3) and the novel cyclized indole metabolite (M6).

Scientific Research Applications

Elzasonan metabolite M5 has several scientific research applications:

Chemistry: Studying the metabolic pathways and reactions of Elzasonan provides insights into the compound’s stability and transformation.

Biology: Understanding the metabolism of Elzasonan helps in elucidating its biological effects and potential therapeutic applications.

Industry: The study of Elzasonan’s metabolism can inform the design of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Elzasonan metabolite M5 exerts its effects through its interaction with the 5-hydroxytryptamine 1B receptor. The metabolism of Elzasonan involves the formation of various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound. The molecular targets and pathways involved include the inhibition of the 5-hydroxytryptamine 1B receptor, which plays a role in modulating neurotransmitter release and mood regulation .

Comparison with Similar Compounds

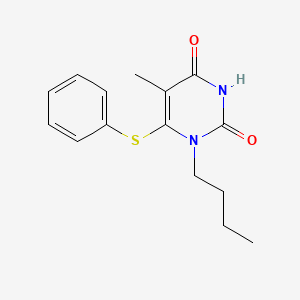

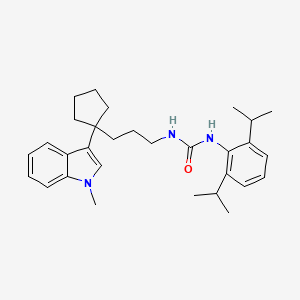

Elzasonan metabolite M5 can be compared with other similar compounds, such as:

5-hydroxyelzasonan (M3): Another major metabolite of Elzasonan, formed through aromatic hydroxylation.

Cyclized indole metabolite (M6): A novel metabolite formed through oxidation, ring closure, and subsequent rearrangement.

Other 5-hydroxytryptamine 1B receptor antagonists: Compounds with similar mechanisms of action but different metabolic profiles.

This compound is unique due to its specific metabolic pathway and the formation of distinct metabolites that contribute to its pharmacological effects.

Properties

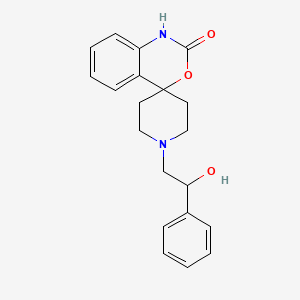

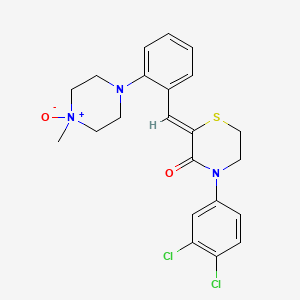

CAS No. |

1809092-96-3 |

|---|---|

Molecular Formula |

C22H23Cl2N3O2S |

Molecular Weight |

464.4 g/mol |

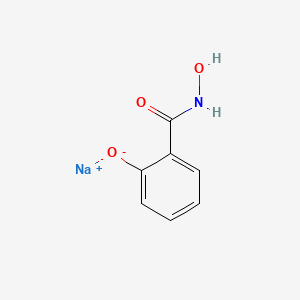

IUPAC Name |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)phenyl]methylidene]thiomorpholin-3-one |

InChI |

InChI=1S/C22H23Cl2N3O2S/c1-27(29)11-8-25(9-12-27)20-5-3-2-4-16(20)14-21-22(28)26(10-13-30-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- |

InChI Key |

NTVFZSKOMHUELL-STZFKDTASA-N |

Isomeric SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.